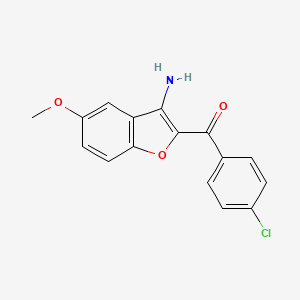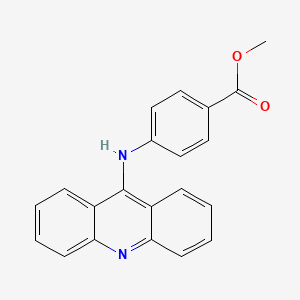
(3-Amino-5-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-5-metoxi-1-benzofuran-2-il)(4-clorofenil)metanona es un compuesto que pertenece a la familia de los benzofuranos. Los derivados de benzofurano son conocidos por su amplia gama de actividades biológicas y farmacológicas, lo que los convierte en valiosos en el descubrimiento y desarrollo de fármacos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de derivados de benzofurano normalmente implica la construcción del anillo de benzofurano a través de diversos métodos, como reacciones de ciclación. Para (3-Amino-5-metoxi-1-benzofuran-2-il)(4-clorofenil)metanona, un enfoque común podría implicar los siguientes pasos:
Formación del núcleo de benzofurano: Esto se puede lograr a través de una reacción de ciclación que implica un precursor adecuado, como un derivado de fenol, en condiciones ácidas o básicas.
Introducción de sustituyentes: Los grupos amino y metoxi se pueden introducir a través de reacciones de sustitución nucleófila, mientras que el grupo clorofenil se puede agregar a través de la sustitución aromática electrófila.
Métodos de producción industrial
La producción industrial de derivados de benzofurano a menudo emplea la síntesis asistida por microondas (MWI) para mejorar las tasas de reacción y los rendimientos. Este método es particularmente útil para construir derivados complejos de benzofurano con alta eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
(3-Amino-5-metoxi-1-benzofuran-2-il)(4-clorofenil)metanona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo metoxi se puede oxidar para formar un aldehído o ácido carboxílico correspondiente.
Reducción: El grupo carbonilo se puede reducir para formar un alcohol.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila para formar varios derivados.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Se emplean comúnmente agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas para introducir nuevos grupos funcionales.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo metoxi puede producir un ácido carboxílico, mientras que la reducción del grupo carbonilo puede producir un alcohol.
Aplicaciones Científicas De Investigación
(3-Amino-5-metoxi-1-benzofuran-2-il)(4-clorofenil)metanona tiene varias aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción para sintetizar moléculas más complejas con posibles actividades biológicas.
Biología: El compuesto se puede utilizar en estudios para comprender sus interacciones con objetivos biológicos, como enzimas o receptores.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como fluorescencia o conductividad.
Mecanismo De Acción
El mecanismo de acción de (3-Amino-5-metoxi-1-benzofuran-2-il)(4-clorofenil)metanona implica su interacción con objetivos moleculares en sistemas biológicos. Por ejemplo, se sabe que los derivados de benzofurano inhiben enzimas o receptores, lo que lleva a varios efectos farmacológicos. Las vías y objetivos específicos dependen de los grupos funcionales presentes en el compuesto y sus interacciones con las moléculas biológicas .
Comparación Con Compuestos Similares
Compuestos similares
Amiodarona: Un derivado de benzofurano utilizado como agente antiarrítmico.
Angelicina: Una furocumarina con propiedades fototóxicas utilizadas en el tratamiento de enfermedades de la piel.
Bergapten: Otra furocumarina con actividades antiinflamatorias y anticancerígenas.
Singularidad
(3-Amino-5-metoxi-1-benzofuran-2-il)(4-clorofenil)metanona es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Número CAS |
182124-38-5 |
|---|---|
Fórmula molecular |
C16H12ClNO3 |
Peso molecular |
301.72 g/mol |
Nombre IUPAC |
(3-amino-5-methoxy-1-benzofuran-2-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C16H12ClNO3/c1-20-11-6-7-13-12(8-11)14(18)16(21-13)15(19)9-2-4-10(17)5-3-9/h2-8H,18H2,1H3 |
Clave InChI |
VNJATHHOCHNDFI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC(=C2N)C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[1-(4-butyl-2-methyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11641921.png)


![9-methyl-2-[(2-morpholin-4-ylethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641928.png)
![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11641935.png)
![5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11641936.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11641942.png)
![3-(2-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11641959.png)
![5-[5-[(2-Butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B11641961.png)
![4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B11641965.png)
![(2Z)-2-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11641974.png)
![dimethyl 5-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11641977.png)

![3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B11641985.png)
